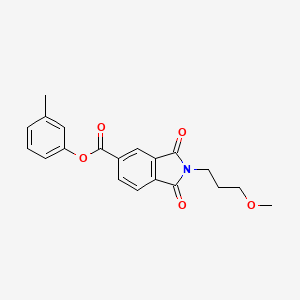![molecular formula C26H33N3O5S B12471672 3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B12471672.png)
3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide is a complex organic compound that features both azepane and piperidine moieties. These structural elements are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as azepan-1-ylcarbonyl and piperidin-1-ylcarbonyl derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
化学反応の分析
Types of Reactions
3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
類似化合物との比較
Similar Compounds
Azepan-1-yl-piperidin-3-yl-methanone: Shares structural similarities with the azepane and piperidine moieties.
Piperidine derivatives: Include various compounds with the piperidine ring, known for their pharmacological activities.
Uniqueness
3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide is unique due to its combination of azepane and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C26H33N3O5S |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
3-(azepane-1-carbonyl)-4-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H33N3O5S/c1-34-24-14-13-20(19-22(24)26(31)29-15-7-2-3-8-16-29)35(32,33)27-23-12-6-5-11-21(23)25(30)28-17-9-4-10-18-28/h5-6,11-14,19,27H,2-4,7-10,15-18H2,1H3 |
InChIキー |
LAOAYBXLDSSEDJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCCC3)C(=O)N4CCCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


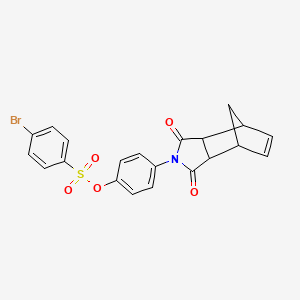

![2-{4-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]piperazin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12471598.png)
![N-cyclohexyl-2-[(3-methyl-4-nitrophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12471611.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide](/img/structure/B12471612.png)
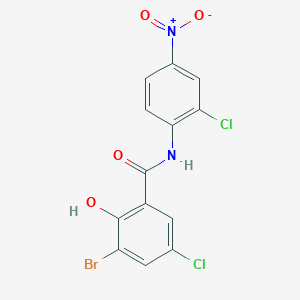
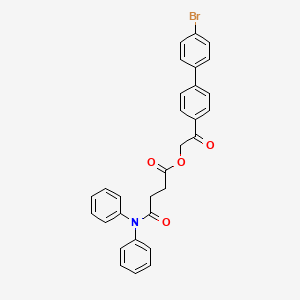
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B12471626.png)
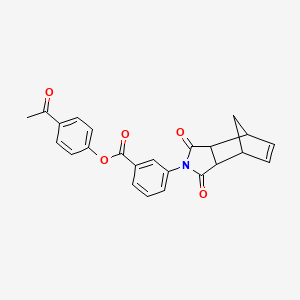
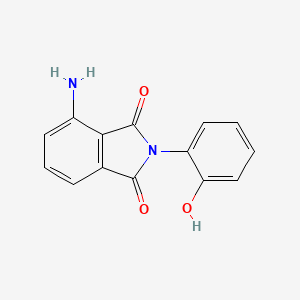
![1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12471640.png)
![(3Z)-5-methyl-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12471653.png)
![N-[3-(furan-2-ylmethoxy)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12471658.png)
